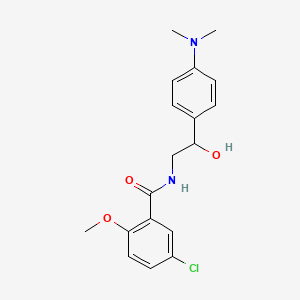

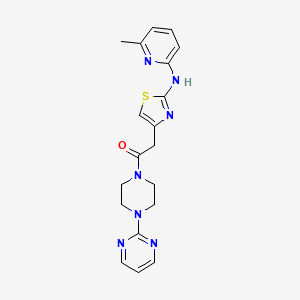

5-氯-N-(2-(4-(二甲氨基)苯基)-2-羟乙基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxybenzamide is a structurally complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simpler benzamide derivatives and introducing various substituents to achieve the desired chemical structure. For instance, substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which in turn were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as a starting material . Similarly, the synthesis of anti-emetic compounds with dimethylaminoethoxy substituents was achieved in multiple steps from carbon dioxide . These examples suggest that the synthesis of the compound would likely involve a multi-step process, possibly starting from a simple benzamide and introducing the dimethylamino, hydroxyethyl, and methoxy groups in subsequent steps.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives was studied using NMR and X-ray crystallography, revealing that the introduction of certain substituents can significantly alter the planarity and three-dimensional configuration of the molecule . This suggests that the molecular structure of 5-chloro-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methoxybenzamide would also be influenced by its substituents, potentially affecting its biological activity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of benzamide derivatives is influenced by their substituents. For instance, the reductive chemistry of a bioreductive drug with a nitro group was studied, showing that the reduction products had varying levels of cytotoxicity . Although the compound does not have a nitro group, the presence of other electron-donating or withdrawing groups would similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refractivity and polarizability, can be studied through density and refractive index measurements . These properties are indicative of how the compound interacts with light and other molecules, which is important for understanding its behavior in biological systems. The presence of a dimethylamino group, as seen in related compounds, can contribute to stronger polarizability effects .

科学研究应用

化学结构和构型

对类似化合物(例如 5-氯-2-甲氧基-N-苯基苯甲酰胺衍生物)的研究提供了对其结构特征和绝对构型的见解。使用质子和碳-13 核磁共振光谱以及 X 射线单晶衍射的研究阐明了这些化合物的 3D 结构构型。在酰胺基旁边引入不同的基团,并将甲氧基替换为羟基基团会显着影响其平面性和反应性,表明在设计具有特定性质的药物分子中应用 (Galal 等,2018)。

化学行为和反应性

已经研究了相关细胞毒化合物的还原化学,以了解它们对缺氧细胞的选择性毒性。这项研究提供了对苯甲酰胺衍生物在还原条件下的化学行为的见解,可能指导开发针对缺氧肿瘤细胞的新型治疗剂 (Palmer 等,1995)。

药理应用

已经探索了所讨论化学结构的一些衍生物的药理特性,例如血清素和去甲肾上腺素再摄取抑制。这些研究为开发治疗神经系统疾病的新型治疗剂提供了基础 (Ferris 等,1995)。

抗菌和抗惊厥作用

对含有类似苯甲酰胺骨架的磺酰胺的抗菌活性研究显示对各种细菌和分枝杆菌菌株有效。这突出了基于这些化学结构开发新的抗菌剂的潜力 (Krátký 等,2012)。此外,已经评估了衍生物的抗惊厥活性,表明有可能发现治疗癫痫的新疗法 (Faizi 等,2017)。

作用机制

The mechanism of action of this compound would depend on its biological target. The benzamide group is a common feature in many pharmaceutical drugs and can interact with various biological targets. The dimethylamino group could potentially participate in ionic interactions with biological targets .

未来方向

属性

IUPAC Name |

5-chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3/c1-21(2)14-7-4-12(5-8-14)16(22)11-20-18(23)15-10-13(19)6-9-17(15)24-3/h4-10,16,22H,11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSBQMDLJAHLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2523453.png)

![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)

![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)

![1-(4-chlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2523461.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2523465.png)

![Ethyl 2-[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2523469.png)

![({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2523472.png)

![1'-(5-chloro-2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2523474.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2523475.png)